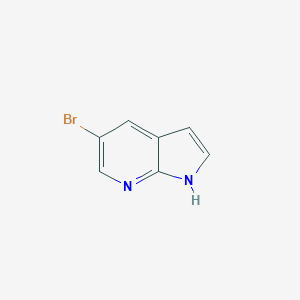

5-Bromo-7-azaindole

Descripción

The exact mass of the compound 5-bromo-1H-pyrrolo[2,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVWZSQAIDCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437889 | |

| Record name | 5-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183208-35-7 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183208-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-pyrrolo(2,3-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183208357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-7-azaindole physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-7-azaindole

Introduction

5-Bromo-7-azaindole, with the CAS number 183208-35-7, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Structurally similar to indole (B1671886) and purine, its derivatives are widely utilized in medical research due to their potential biological and medicinal value, often by inhibiting the activity of various proteases.[2][3] This compound serves as a critical intermediate and building block in the synthesis of numerous bioactive molecules and pharmaceuticals, including targeted therapies for cancer.[1][4][5] For instance, it is a key component in the synthesis of the BCL-2 inhibitor Venetoclax and PARP inhibitors like Veliparib.[1][5] This guide provides a comprehensive overview of the core physical properties of 5-Bromo-7-azaindole, detailed experimental protocols for their determination, and logical workflows relevant to its application.

Core Physical and Chemical Properties

The physical characteristics of 5-Bromo-7-azaindole are fundamental to its handling, reaction optimization, and formulation in drug development processes. The compound typically appears as a white to light yellow or off-white to grey solid or crystalline powder.[1][6][7][8]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1][7] |

| Melting Point | 176-180 °C | [1][6] |

| 178-179 °C | [7] | |

| 179.7 - 180.7 °C | [9] | |

| 169-179 °C | [2] | |

| Boiling Point | 312 °C (Predicted) | [7] |

| 357.4±42.0 °C (Predicted) | [6] | |

| 311.3±22.0 °C at 760 mmHg | [2] | |

| Density | 1.77 g/cm³ | [2][7] |

| pKa | 6.25±0.20 (Predicted) | [6][8] |

| Flash Point | 142 °C (Predicted) | [7] |

| 142.1±22.3 °C | [2] | |

| Vapor Pressure | 3.58e-04 mmHg | [7] |

| 0.0±0.6 mmHg at 25 °C | [2] | |

| Partition Coefficient (logP) | 1.8 (at 25 °C and pH 7) | [7] |

| 2.07 | [10] | |

| Appearance | Off-white to grey to light yellow solid | [7] |

| White to light brown powder or crystal | [5][6] |

Solubility Profile

The solubility of 5-Bromo-7-azaindole is a critical parameter for its use in synthesis and formulation. It is sparingly soluble in water but exhibits good solubility in common organic solvents like acetone (B3395972) and ethanol.[1][8] The solubility in pure solvents generally increases with rising temperature.[5][6] It has been noted that among various solvents, it shows the best solubility in methyl acetate (B1210297) and the poorest in hexane.[5][6]

Table 2: Aqueous Solubility Data

| Parameter | Value | Conditions | Source |

| Water Solubility | 52.5 - 66.4 mg/L | 20 - 25 °C, pH 6.5 - 6.6 | [7] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of organic compounds are standardized. The following protocols are generalized methods applicable to a solid compound like 5-Bromo-7-azaindole.

Melting Point Determination

The melting point is a crucial indicator of purity.[11]

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Vernier Melt Station), capillary tubes, sample of 5-Bromo-7-azaindole.[11][12]

-

Procedure:

-

Ensure the 5-Bromo-7-azaindole sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 176-180 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A pure substance will have a sharp melting range of 1-2 °C. Impurities typically broaden and depress the melting range.

-

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility.

-

Objective: To determine the solubility of 5-Bromo-7-azaindole in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance, Pasteur pipets, various solvents (e.g., water, ethanol, acetone, hexane, methyl acetate).

-

Procedure:

-

Weigh a precise amount of 5-Bromo-7-azaindole (e.g., 10 mg) and place it into a test tube.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Allow the mixture to stand and observe if the solid dissolves completely.

-

If the solid dissolves, the compound is soluble at that concentration. If not, it can be classified as partially soluble or insoluble.

-

For a more quantitative measure, continue adding small, known volumes of the solvent until the solid dissolves completely, or alternatively, create a saturated solution and determine the concentration of the dissolved solute using techniques like HPLC or UV-Vis spectroscopy after filtration.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to assess the purity of 5-Bromo-7-azaindole and can be used in quantitative analysis.

-

Objective: To separate and quantify 5-Bromo-7-azaindole from potential impurities.

-

Methodology: A reverse-phase (RP) HPLC method is suitable.[10]

-

Apparatus: HPLC system with a UV detector, C18 column (e.g., Newcrom R1), appropriate mobile phase solvents.[10]

-

Procedure:

-

Sample Preparation: Prepare a stock solution of 5-Bromo-7-azaindole in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[10]

-

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 column.[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: Set to an appropriate UV absorbance maximum for the compound.

-

Elution: An isocratic or gradient elution can be developed to achieve optimal separation.

-

-

Analysis: Inject the prepared sample. The retention time of the main peak corresponds to 5-Bromo-7-azaindole. The area of the peak is proportional to its concentration. Purity can be calculated by comparing the area of the main peak to the total area of all peaks.

-

Visualizations: Workflows and Logical Relationships

Synthesis and Purification Workflow

The synthesis of 5-Bromo-7-azaindole often involves multiple steps starting from simpler precursors, followed by purification.[3][13][14][15][16] The diagram below illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis and purification of 5-Bromo-7-azaindole.

Role in Drug Development Pathways

5-Bromo-7-azaindole is not an active pharmaceutical ingredient itself but a key building block. Its structure is incorporated into more complex molecules that target specific biological pathways implicated in diseases like cancer.

Caption: Logical pathway from 5-Bromo-7-azaindole to targeted cancer therapies.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized 5-Bromo-7-azaindole requires a suite of analytical techniques.

Caption: Standard workflow for the analytical confirmation of 5-Bromo-7-azaindole.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-7-azaindole CAS 183208-35-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]

- 6. 5-Bromo-7-azaindole CAS#: 183208-35-7 [m.chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. 5-Bromo-7-azaindole | SIELC Technologies [sielc.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 15. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 16. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to 5-Bromo-7-azaindole: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile applications in the synthesis of a wide array of biologically active compounds. Its structural similarity to purine (B94841) and indole (B1671886) scaffolds allows it to serve as a valuable bioisostere, influencing the pharmacokinetic and pharmacodynamic properties of derivative molecules. This technical guide provides a comprehensive overview of 5-Bromo-7-azaindole, including its chemical structure, CAS number, detailed synthetic protocols, and its significant role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

5-Bromo-7-azaindole, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a crystalline solid with the chemical formula C₇H₅BrN₂.[1][2] The presence of a bromine atom at the 5-position of the 7-azaindole (B17877) core provides a reactive handle for a variety of cross-coupling reactions, making it an essential precursor in the synthesis of complex organic molecules.[3]

Table 1: Physicochemical Properties of 5-Bromo-7-azaindole

| Property | Value | Reference(s) |

| CAS Number | 183208-35-7 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Appearance | White to yellow or light brown crystalline powder | [3][4] |

| Melting Point | 176-180 °C | [1] |

| Synonyms | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | [1] |

Synthesis of 5-Bromo-7-azaindole

Several synthetic routes to 5-Bromo-7-azaindole have been reported, starting from different precursors. The choice of method often depends on the desired scale, purity, and availability of starting materials.

Experimental Protocol: Synthesis from 7-Azaindole

A common laboratory-scale synthesis involves the direct bromination of 7-azaindole.[5]

Materials:

-

7-Azaindole

-

Sodium hydrogen sulfite (B76179)

-

Bromine

-

Sodium hydroxide (B78521)

-

Ethanol

Procedure:

-

Dissolve 7-azaindole in ethanol.

-

Add an aqueous solution of sodium hydrogen sulfite and stir at room temperature.

-

Monitor the reaction by HPLC until the starting material is mostly consumed.

-

Extract the aqueous layer with dichloromethane to recover any unreacted 7-azaindole. The aqueous layer containing dihydro-7-azaindole-2-sodium sulfonate is used directly in the next step.

-

To the aqueous solution, add bromine at a controlled temperature (0-30 °C).

-

After the bromination is complete, add a solution of sodium hydroxide to induce the elimination of the sulfonate group.

-

The product, 5-Bromo-7-azaindole, precipitates as a solid and is collected by filtration, washed, and dried.

Experimental Protocol: Synthesis from 2-Hydrazino-5-bromopyridine

An alternative synthesis involves the Fischer indole synthesis methodology.[2]

Materials:

-

2-Hydrazino-5-bromopyridine

-

Concentrated sulfuric acid

-

Phosphorus oxychloride, copper acetate, and niobium pentachloride (catalyst mixture)

-

Solvent (e.g., an alcohol)

Procedure:

-

Dissolve 2-hydrazino-5-bromopyridine in a suitable solvent.

-

Carefully add concentrated sulfuric acid and stir to mix.

-

Heat the mixture to 70-90 °C.

-

Add the catalyst mixture.

-

Add acetaldehyde dropwise while maintaining the reaction temperature.

-

Reflux the reaction mixture for 3-4 hours.

-

Cool the reaction to room temperature and filter.

-

The filtrate is subjected to reduced pressure distillation and recrystallization to yield 5-Bromo-7-azaindole.[2]

Applications in Drug Discovery

5-Bromo-7-azaindole is a crucial intermediate in the synthesis of numerous pharmaceutical agents, most notably in the development of kinase inhibitors for cancer therapy.[6][7] The 7-azaindole scaffold can mimic the adenine (B156593) fragment of ATP, enabling compounds to bind to the ATP-binding site of kinases.[7]

Role in Kinase Inhibitor Synthesis

The bromine atom at the 5-position is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[1] This functionalization is a key step in building the complex molecular architectures of targeted kinase inhibitors.[8] For instance, 5-Bromo-7-azaindole is a known intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[6]

Caption: Suzuki Coupling Workflow for 5-Bromo-7-azaindole.

Biological Activity of Derivatives

Derivatives of 5-Bromo-7-azaindole have shown significant biological activities, including anti-tumor and anti-viral properties.[3] The ability to functionalize the 5-position allows for the fine-tuning of the molecule's interaction with biological targets, such as the ATP-binding pocket of kinases, leading to potent and selective inhibitors.[1]

Caption: Inhibition of the BRAF pathway by a 5-Bromo-7-azaindole derivative.

Conclusion

5-Bromo-7-azaindole stands out as a versatile and highly valuable scaffold in modern drug discovery. Its strategic importance lies in its utility as a key intermediate for creating complex, biologically active molecules through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The continued exploration of derivatives based on this core structure holds significant promise for the development of novel therapeutics targeting a range of diseases, particularly in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 3. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-7-azaindole: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of 5-Bromo-7-azaindole for Researchers, Scientists, and Drug Development Professionals.

5-Bromo-7-azaindole, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural properties make it a crucial building block in the synthesis of bioactive molecules and pharmaceuticals. The presence of a bromine substituent enhances its reactivity, allowing for diverse functionalization, which is pivotal in the development of targeted therapies and novel drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and key data for 5-Bromo-7-azaindole.

Core Physicochemical and Structural Data

The fundamental properties of 5-Bromo-7-azaindole are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂[1][2][3] |

| Molecular Weight | 197.03 g/mol [2][3][4][5] |

| CAS Number | 183208-35-7[1][2][3] |

| Appearance | White to yellow or yellow-orange to red-brown powder/crystal[1] |

| Melting Point | 176-180 °C[2] |

| InChI Key | LPTVWZSQAIDCEB-UHFFFAOYSA-N[2][4] |

| SMILES String | Brc1cnc2[nH]ccc2c1[2] |

Synthesis of 5-Bromo-7-azaindole: Experimental Protocols

Several synthetic routes for 5-Bromo-7-azaindole have been reported. Below are detailed methodologies for some of the key approaches.

Synthesis via Fischer Indole (B1671886) Cyclization

This method involves the cyclization of a hydrazine (B178648) derivative to form the indole ring system.

Protocol:

-

Preparation of the Hydrazine: 2-hydrazino-5-bromopyridine is dissolved in a suitable solvent.

-

Acid Addition: Concentrated sulfuric acid is added to the solution, and the mixture is stirred until uniform.

-

Heating and Catalyst Addition: The mixture is heated to a temperature of 70-90°C, and a catalyst, which can be a mixture of phosphorus oxychloride, copper acetate, and niobium pentachloride, is added.

-

Acetaldehyde Addition and Reflux: Acetaldehyde is added to the solution while stirring, and the reaction is refluxed for 3-4 hours.

-

Work-up: Upon completion, the reaction is cooled to room temperature and filtered. The filtrate is subjected to reduced pressure distillation and recrystallization to yield 5-Bromo-7-azaindole.

Multi-step Synthesis from 7-Azaindole (B17877)

This approach starts with the more readily available 7-azaindole and introduces the bromo group in a multi-step process.

Protocol:

-

Formation of Dihydro-7-azaindole-2-sodium sulfonate: 7-azaindole is reacted with sodium hydrogen sulfite.

-

Bromination: The resulting dihydro-7-azaindole-2-sodium sulfonate undergoes a bromination reaction to form dihydro-5-bromo-7-azaindole-2-sodium sulfonate.

-

Elimination of Sodium Sulfonate: The sodium sulfonate group is removed under alkaline conditions to yield the final product, 5-Bromo-7-azaindole.[5]

Synthesis from 2-Aminopyridine (B139424)

This method builds the pyrrole (B145914) ring onto a pre-brominated pyridine (B92270) core.

Protocol:

-

Bromination of 2-Aminopyridine: N-bromosuccinimide (NBS) is added to a solution of 2-aminopyridine in a suitable solvent (e.g., methanol, ethanol, dichloromethane) at a low temperature (-5 to 15 °C). The reaction is stirred for 1-5 hours. The resulting 5-bromo-2-aminopyridine is obtained after filtration and washing.

-

Iodination: The 5-bromo-2-aminopyridine is then subjected to an iodination reaction to produce the sulfate (B86663) salt of 5-bromo-3-iodo-2-aminopyridine.

-

Sonogashira Coupling and Deprotection: A Sonogashira coupling reaction is performed to introduce an alkyne group at the 3-position, followed by a deprotection step to yield 5-bromo-3-alkynyl-2-aminopyridine.

-

Intramolecular Cyclization: The final step involves an intramolecular cyclization reaction in the presence of a base (e.g., sodium tert-butoxide, potassium tert-butoxide) in a solvent like DMSO or DMF at 60-85 °C for 1-3 hours. The crude product is obtained by pouring the reaction mixture into ice water, followed by filtration. The final product is purified by recrystallization.

Logical Workflow of Synthesis from 2-Aminopyridine

The following diagram illustrates the key steps in the synthesis of 5-Bromo-7-azaindole starting from 2-aminopyridine.

Caption: Synthesis workflow for 5-Bromo-7-azaindole.

References

- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

5-Bromo-7-azaindole: A Technical Profile of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Bromo-7-azaindole (CAS No. 183208-35-7), a pivotal heterocyclic building block in contemporary medicinal chemistry.[1][2] Recognized for its role as a key intermediate in the synthesis of various bioactive molecules, including targeted anti-cancer therapeutics like Vemurafenib and Venetoclax, a thorough understanding of its melting point and solubility is critical for its effective application in research and drug development.[1][2] This document outlines these properties, presents standardized experimental protocols for their determination, and illustrates the compound's general utility in pharmaceutical synthesis.

Physicochemical Data Summary

The melting point and solubility are fundamental parameters that influence reaction conditions, purification strategies, and formulation development. The quantitative data for 5-Bromo-7-azaindole are summarized below.

| Property | Value | Conditions |

| Melting Point | 178-179 °C | Not Specified |

| 176-180 °C | Not Specified | |

| 178.0 to 182.0 °C | Not Specified | |

| Water Solubility | 52.5 - 66.4 mg/L | @ 20 - 25 °C, pH 6.5 - 6.6 |

| Organic Solvent Solubility | Good solubility in acetone (B3395972) and ethanol.[3] | Not Specified |

| Best solubility in methyl acetate.[4][5] | Temperature-dependent | |

| Worst solubility in hexane.[4][5] | Temperature-dependent | |

| Soluble in 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | |

| Forms a suspension in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 5 mg/mL (requires sonication) |

Experimental Protocols

Precise and reproducible data are the cornerstones of scientific research. The following sections detail the standard methodologies for determining the melting point and solubility of a chemical compound like 5-Bromo-7-azaindole.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. The capillary method is a widely adopted and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small quantity of dry, finely powdered 5-Bromo-7-azaindole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath equipped with a thermometer or an electronic temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow.

Solubility Determination: Shake-Flask Method

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Methodology:

-

System Preparation: An excess amount of solid 5-Bromo-7-azaindole is added to a known volume of the solvent (e.g., water, ethanol, methyl acetate) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A carefully measured aliquot of the clear, saturated supernatant is withdrawn. The concentration of 5-Bromo-7-azaindole in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/L or mol/L. This process is repeated for each solvent of interest.

Role in Pharmaceutical Synthesis

5-Bromo-7-azaindole is a versatile intermediate, primarily because the bromine atom at the 5-position and the pyrrolic nitrogen provide reactive sites for various coupling reactions, which are fundamental in building more complex molecular architectures.[2] This strategic placement allows for the efficient synthesis of novel drug candidates.[2]

Caption: Synthetic workflow of 5-Bromo-7-azaindole as a key intermediate.

References

7-Azaindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] As a bioisostere of the endogenous indole (B1671886) and purine (B94841) systems, 7-azaindole derivatives possess the unique ability to mimic the interactions of these crucial biomolecules, leading to potent and selective modulation of various biological targets.[3] This technical guide provides an in-depth exploration of 7-azaindole derivatives, covering their synthesis, biological activities, and applications in drug discovery, with a particular focus on their role as kinase inhibitors in oncology.

Core Scaffold and Physicochemical Properties

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core consists of a fused pyrrole (B145914) and pyridine (B92270) ring system. The presence of the nitrogen atom in the pyridine ring significantly influences the scaffold's physicochemical properties compared to its indole counterpart. This modification can lead to improved aqueous solubility, altered metabolic stability, and the formation of additional hydrogen bond interactions with target proteins, thereby enhancing binding affinity and potency.[3]

Synthesis of 7-Azaindole Derivatives

A variety of synthetic strategies have been developed to access the 7-azaindole core and its derivatives. Common methods include:

-

Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently employ palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, to construct the 7-azaindole scaffold or to introduce diverse substituents.[5][6]

-

One-Pot Multi-Component Reactions: Efficient and diversity-oriented synthesis of highly substituted 7-azaindoles can be achieved through one-pot, three-component cyclocondensation reactions.

Biological Activities and Therapeutic Applications

7-azaindole derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition in Oncology

The most prominent application of 7-azaindole derivatives is in the development of kinase inhibitors for cancer therapy.[7] The scaffold acts as an excellent "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[7]

Vemurafenib: A Case Study in B-RAF Inhibition

Vemurafenib (PLX4032) is a potent and selective inhibitor of the B-RAF V600E mutant kinase and serves as a prime example of a successful 7-azaindole-based drug.[8][9] The V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation in melanoma.[9][10] Vemurafenib effectively blocks this pathway, leading to tumor regression in patients with B-RAF V600E-mutant melanoma.[9][11]

Signaling Pathway of B-RAF and Inhibition by Vemurafenib

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[12] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms, demonstrating the scaffold's versatility in targeting different kinase families.[12][13]

PI3K/AKT/mTOR Signaling Pathway and Inhibition

Other Therapeutic Areas

Beyond oncology, 7-azaindole derivatives have shown promise in other therapeutic areas, including:

-

Neurodegenerative Diseases: As inhibitors of kinases involved in neuroinflammation and amyloid-β aggregation.

-

Infectious Diseases: Exhibiting antiviral and antibacterial properties.

-

Inflammatory Diseases: Acting as antagonists of chemokine receptors.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 7-azaindole derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

| Compound/Derivative | Target Kinase | IC50 / Ki (nM) | Reference |

| Vemurafenib (PLX4032) | B-RAF V600E | 31 | [8] |

| Vemurafenib (PLX4032) | c-RAF-1 | 48 | [8] |

| GSK1070916 | Aurora B | 3.2 | [14] |

| GSK1070916 | Aurora A | 1100 | [14] |

| Compound 30 | Aurora B | 0.51 | [14] |

| Compound 30 | Aurora A | 6.2 | [14] |

| Compound 34d | Cdc7 | 0.07 (Ki) | [14] |

| Compound 62 | c-Met | 70 | [14] |

| Compound 63 | c-Met | 20 | [14] |

| AS-605240 | PI3Kγ | 8 | [15] |

| AS-605240 | PI3Kα | 60 | [15] |

| AS-605240 | PI3Kβ | 270 | [15] |

| AS-605240 | PI3Kδ | 300 | [15] |

| Compound 12 | PI3Kγ | 0.22 (µM) | [13] |

| Compound 28 | PI3Kγ | 0.040 (µM) | [13] |

Table 2: In Vitro Anti-proliferative Activity of Selected 7-Azaindole Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 7-AID | HeLa | Cervical Carcinoma | 16.96 | [16] |

| 7-AID | MCF-7 | Breast Cancer | 14.12 | [16] |

| 7-AID | MDA-MB-231 | Breast Cancer | 12.69 | [16] |

| ASM-1 | A549 | Lung Cancer | >10 | [17] |

| ASM-7 | A549 | Lung Cancer | >10 | [17] |

| Compound 6c | SKOV-3 | Ovarian Cancer | 7.84 | [18] |

| Compound 6c | HepG2 | Liver Cancer | 13.68 | [18] |

| Compound 6c | A549 | Lung Cancer | 15.69 | [18] |

| Compound 6c | MCF-7 | Breast Cancer | 19.13 | [18] |

Experimental Protocols

General Synthesis of a 3-Substituted 7-Azaindole Derivative (Vemurafenib Analog)

This protocol provides a general outline for the synthesis of a Vemurafenib analog, a representative 7-azaindole derivative.

Synthetic Workflow for a Vemurafenib Analog

Step 1: Suzuki Coupling to form 5-(4-chlorophenyl)-7-azaindole

-

To a solution of 5-bromo-7-azaindole in a suitable solvent (e.g., dioxane/water), add p-chlorophenyl boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).[19]

-

Heat the reaction mixture under an inert atmosphere (e.g., at 80°C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.[19]

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 5-(4-chlorophenyl)-7-azaindole.

Step 2: Synthesis of the Carboxylic Acid Side Chain

-

Synthesize the appropriate carboxylic acid side chain. For Vemurafenib, this is N-(2,4-difluoro-3-(propane-1-sulfonamido)phenyl)acetamide, which can be prepared from 3-bromo-2,4-difluoroaniline (B177035) in several steps, including a double alkylation with propane-1-sulfonyl chloride followed by selective removal of one sulfonyl group and subsequent acylation and functional group manipulations.[19]

Step 3: Amide Coupling

-

Activate the carboxylic acid from Step 2 using a coupling reagent (e.g., HATU) or by converting it to an acid chloride.[20]

-

React the activated carboxylic acid with 5-(4-chlorophenyl)-7-azaindole in a suitable solvent in the presence of a base.

-

Stir the reaction mixture at room temperature until completion.

-

Purify the final product by column chromatography or recrystallization.[20]

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.[21][22][23][24][25]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[26]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol outlines the steps to analyze the inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.[27][28][29]

-

Cell Treatment and Lysis: Treat cancer cells with the 7-azaindole derivative at various concentrations for a specific time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[29]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Perspectives

7-azaindole derivatives have firmly established their importance in medicinal chemistry, particularly as kinase inhibitors. The clinical success of Vemurafenib has paved the way for the development of numerous other 7-azaindole-based compounds targeting a wide array of kinases and other biological targets. Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are active against resistant mutants that emerge during therapy.

-

Exploring New Therapeutic Areas: Expanding the application of 7-azaindole derivatives to other diseases, including neurodegenerative, inflammatory, and infectious diseases.

-

Novel Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to access diverse and complex 7-azaindole libraries.

The continued exploration of the 7-azaindole scaffold holds immense promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. adooq.com [adooq.com]

- 16. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-7-Azaindole: A Bioisosteric Approach to Kinase Inhibition - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules is paramount to achieving desired therapeutic outcomes. Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, stands as a cornerstone of this endeavor. This technical guide delves into the core of this principle through the lens of 5-bromo-7-azaindole, a critical bioisostere of the naturally occurring indole (B1671886) scaffold.

The indole ring system is a privileged structure, present in a vast array of biologically active compounds, including the essential amino acid tryptophan. However, its metabolic liabilities and physicochemical properties can sometimes limit its therapeutic potential. The introduction of a nitrogen atom into the benzene (B151609) portion of the indole ring to form a 7-azaindole (B17877), and the further strategic placement of a bromine atom at the 5-position, offers a sophisticated solution to modulate these properties. This modification can enhance binding affinity to target proteins, improve metabolic stability, and alter solubility, making 5-bromo-7-azaindole a highly valuable building block in drug discovery.[1][2]

This guide will provide an in-depth exploration of 5-bromo-7-azaindole, covering its physicochemical properties in comparison to indole, detailed synthetic protocols, and its application in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties: A Comparative Analysis

The substitution of a carbon atom with a nitrogen atom in the indole ring and the addition of a bromine atom significantly influence the physicochemical properties of the resulting molecule. These alterations are crucial for optimizing drug-like characteristics.

| Property | Indole | 5-Bromo-7-azaindole | Rationale for Change |

| Molecular Weight ( g/mol ) | 117.15[3] | 197.03[4] | Addition of a bromine atom and a nitrogen atom. |

| logP (Octanol/Water) | 2.14[3] | 1.8[5] | The nitrogen atom in the azaindole ring increases polarity, slightly lowering the logP despite the presence of the lipophilic bromine atom. |

| pKa (Acidic N-H) | 17 (in H₂O)[6][7], 21 (in DMSO)[8] | 6.25 (Predicted)[4][9] | The electron-withdrawing nature of the pyridine (B92270) ring in 7-azaindole makes the N-H proton significantly more acidic compared to indole. |

| pKa (Basic) | -3.6 (protonation at C3)[8] | Not readily available | The pyridine nitrogen in 7-azaindole can be protonated, conferring basic properties not present in indole. |

| Topological Polar Surface Area (TPSA) (Ų) | 15.8[3] | 28.7[9][10] | The additional nitrogen atom in the 7-azaindole ring contributes to a larger polar surface area. |

| Melting Point (°C) | 52-54[8] | 178-182 | The increased polarity, molecular weight, and potential for intermolecular hydrogen bonding in 5-bromo-7-azaindole lead to a significantly higher melting point. |

| Solubility | Soluble in hot water, alcohol, ether, benzene.[3] | Sparingly soluble in water; soluble in organic solvents like methyl acetate.[4][9] | The polar nature of the azaindole ring can enhance solubility in polar organic solvents. |

Key Applications in Drug Discovery: The Kinase Inhibitor Paradigm

5-Bromo-7-azaindole has emerged as a pivotal structural motif in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP.[2] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further substitutions, allowing for the fine-tuning of potency and selectivity.

A prime example of the successful application of 5-bromo-7-azaindole is in the development of Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, which is prevalent in many melanomas.

The BRAF-MEK-ERK Signaling Pathway and Vemurafenib's Mechanism of Action

The BRAF-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12][13] In many cancers, a mutation in the BRAF gene (such as V600E) leads to constitutive activation of the BRAF protein, resulting in uncontrolled cell proliferation.[14] Vemurafenib, containing the 5-bromo-7-azaindole core, specifically targets and inhibits this mutated BRAF kinase, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[15]

Experimental Protocols

Synthesis of 5-Bromo-7-azaindole from 7-Azaindole

This protocol describes a common method for the synthesis of 5-bromo-7-azaindole starting from the commercially available 7-azaindole. The procedure involves a three-step process: reduction to the dihydroazaindole, bromination, and subsequent oxidation.[16]

Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline)

-

To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as ethanol, add Raney Nickel (a catalytic amount).

-

Pressurize the reaction vessel with hydrogen gas (typically 4 MPa) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 7-azaindoline.

Step 2: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

-

Dissolve the crude 7-azaindoline (1 equivalent) in a suitable solvent like dichloromethane (B109758).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture.

-

Stir the reaction at 0°C for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-7-azaindoline.

Step 3: Synthesis of 5-Bromo-7-azaindole

-

Dissolve the crude 5-bromo-7-azaindoline (1 equivalent) in a suitable solvent such as toluene.

-

Add manganese dioxide (MnO₂) (excess, typically 5-10 equivalents).

-

Heat the mixture to reflux (approximately 110°C) and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂.

-

Wash the celite pad with additional solvent.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-bromo-7-azaindole.

Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-azaindole

The bromine atom at the 5-position of 5-bromo-7-azaindole is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[17][18][19]

Materials:

-

5-Bromo-7-azaindole (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., a mixture of dioxane and water, or DMF)

Procedure:

-

To a reaction vessel, add 5-bromo-7-azaindole, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-azaindole derivative.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a kinase inhibitor based on the 5-bromo-7-azaindole scaffold follows a structured workflow, from the initial synthesis and diversification to the final biological evaluation.

Conclusion

5-Bromo-7-azaindole stands as a testament to the power of bioisosteric replacement in modern drug design. Its unique physicochemical properties, born from the strategic incorporation of a nitrogen atom and a bromine atom into the indole scaffold, offer medicinal chemists a powerful tool to overcome the limitations of the parent heterocycle. The successful development of kinase inhibitors like Vemurafenib underscores the immense potential of this building block in creating targeted therapies for a range of debilitating diseases. The detailed protocols and workflows provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize 5-bromo-7-azaindole in their quest for novel and improved therapeutics. As our understanding of disease biology deepens, the rational design of molecules based on privileged scaffolds like 5-bromo-7-azaindole will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-7-azaindole CAS#: 183208-35-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. indole acidity [quimicaorganica.org]

- 7. Indole [quimicaorganica.org]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. 5-bromo,7-azaindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. archives.ijper.org [archives.ijper.org]

- 12. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold of 5-Bromo-7-Azaindole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of novel therapeutics. Among these, the 7-azaindole (B17877) core, and specifically its halogenated derivative 5-Bromo-7-azaindole, has emerged as a cornerstone in the design of potent and selective kinase inhibitors and other targeted therapies. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a wide array of kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[1][2] The strategic placement of a bromine atom at the 5-position not only enhances its binding affinity but also provides a versatile chemical handle for further synthetic modifications, enabling the exploration of vast chemical space and the optimization of pharmacological properties.[3][4]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the multifaceted role of 5-Bromo-7-azaindole as a privileged scaffold, presenting key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.

The 5-Bromo-7-Azaindole Core in Action: A Look at Key Kinase Inhibitors

The versatility of the 5-Bromo-7-azaindole scaffold is best illustrated by its incorporation into several clinically successful and late-stage investigational drugs. These compounds target a range of kinases implicated in various pathologies, most notably cancer.

Vemurafenib (Zelboraf®): A Paradigm of Targeted Therapy

Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in a significant proportion of metastatic melanomas.[5] The 7-azaindole core of Vemurafenib mimics the adenine (B156593) ring of ATP, enabling it to bind to the kinase's active site.[6][7] The development of Vemurafenib, facilitated by the use of the 5-Bromo-7-azaindole intermediate, revolutionized the treatment of BRAF-mutant melanoma.[2][5]

Pexidartinib (B1662808) (Turalio®): Targeting the Tumor Microenvironment

Pexidartinib is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage and osteoclast function.[8] By inhibiting CSF1R, pexidartinib modulates the tumor microenvironment and is approved for the treatment of tenosynovial giant cell tumor.[9] The synthesis of Pexidartinib also leverages the chemical reactivity of the 5-Bromo-7-azaindole scaffold.

Venetoclax (Venclexta®): A BCL-2 Inhibitor with a Privileged Core

While not a kinase inhibitor, the BCL-2 inhibitor Venetoclax is another prominent example of a therapeutic agent synthesized using a 5-Bromo-7-azaindole intermediate.[2][5] This highlights the broader applicability of this scaffold in developing drugs that target diverse protein-protein interactions.

Quantitative Data: Potency and Pharmacokinetics

The following tables summarize the inhibitory activities of various compounds derived from the 5-Bromo-7-azaindole scaffold against key kinase targets, as well as the pharmacokinetic properties of approved drugs incorporating this core.

Table 1: In Vitro Inhibitory Activity of 5-Bromo-7-Azaindole Derivatives against Kinases

| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |

| GSK1070916 | Aurora B-INCENP | 3.5 | In vitro kinase assay |

| GSK1070916 | Aurora C-INCENP | 6.5 | In vitro kinase assay |

| PF-03814735 | Aurora A | 5 | Recombinant enzyme assay |

| PF-03814735 | Aurora B | 0.8 | Recombinant enzyme assay |

| Azaindole 38 | CDK9 | Potent (specific value not provided) | In vivo rodent models |

| Azaindole 39 | CDK9 | Potent (specific value not provided) | In vivo rodent models |

Data sourced from multiple studies.[10][11]

Table 2: Pharmacokinetic Properties of Approved Drugs Containing the 7-Azaindole Scaffold

| Drug | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism | Excretion |

| Vemurafenib | ~4 | ~57 | >99 | Primarily CYP3A4 | ~94% feces, <1% urine |

| Venetoclax | 5-8 | 14-18 | >99 | Primarily CYP3A | Primarily feces |

| Pexidartinib | ~2.5 | 24.8-26.7 | >99 | Oxidation (CYP3A4) and glucuronidation (UGT1A4) | ~65% feces, ~27% urine |

Data compiled from pharmacokinetic studies.[8][12][13][14][15]

Signaling Pathways Targeted by 5-Bromo-7-Azaindole Derivatives

The therapeutic efficacy of drugs derived from the 5-Bromo-7-azaindole scaffold stems from their ability to modulate critical cellular signaling pathways.

The BRAF/MEK/ERK Pathway

Vemurafenib directly targets the mutated BRAF kinase, a central component of the mitogen-activated protein kinase (MAPK/ERK) pathway. Constitutive activation of this pathway due to BRAF mutations leads to uncontrolled cell proliferation and survival. By inhibiting BRAF V600E, Vemurafenib effectively shuts down this oncogenic signaling cascade.

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

The Aurora Kinase Pathway

Aurora kinases (A, B, and C) are essential for proper cell division, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis.[3] Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors based on the 7-azaindole scaffold have shown potent activity against Aurora kinases.[10]

Caption: The role of Aurora kinases in mitosis and their inhibition by 7-azaindole derivatives.

The CDK9 Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[16] It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive gene transcription.[17][18] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.

References

- 1. m.youtube.com [m.youtube.com]

- 2. apexbt.com [apexbt.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

- 6. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 7. Aurora B kinase activity assay [bio-protocol.org]

- 8. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B-cell lymphoma-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Bromo-7-azaindole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for a new generation of targeted therapeutics. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal starting point for the design of potent and selective inhibitors of various key biological targets, particularly protein kinases. The bromine atom at the 5-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of compounds containing the 5-bromo-7-azaindole core, with a focus on their application in oncology. We will delve into their synthesis, mechanism of action, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies

The synthesis of 5-bromo-7-azaindole and its derivatives is a critical aspect of their development as therapeutic agents. Several synthetic routes have been established, often starting from the commercially available 7-azaindole (B17877).

General Synthesis of 5-Bromo-7-azaindole

A common method for the preparation of 5-bromo-7-azaindole involves the direct bromination of 7-azaindole. However, regioselectivity can be a challenge. An alternative and efficient method involves a multi-step process that offers better control over the position of bromination.

Experimental Protocol: Synthesis of 5-Bromo-7-azaindole from 2-amino-3-methyl-5-bromopyridine [1]

-

Step 1: Oxidation. In an ice-water bath, 2-amino-3-methyl-5-bromopyridine is added to a solution of concentrated sulfuric acid. Pre-cooled Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) is then added dropwise while maintaining a low temperature. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then carefully poured into an ice-water mixture and neutralized with sodium hydroxide (B78521) to precipitate the product, 2-nitro-3-methyl-5-bromopyridine. The solid is filtered, washed with cold water, and dried under vacuum.

-

Step 2: Intermediate Formation. The resulting 2-nitro-3-methyl-5-bromopyridine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine.

-

Step 3: Reduction and Cyclization. The intermediate from the previous step undergoes reduction and cyclization using a Raney nickel/hydrazine hydrate (B1144303) system or other reducing agents to yield the final product, 5-bromo-7-azaindole.

Synthesis of 5-Bromo-7-azaindole Containing Kinase Inhibitors

The 5-bromo-7-azaindole core is a versatile scaffold for the synthesis of a wide array of kinase inhibitors. A general approach involves leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties.

Experimental Protocol: General Synthesis of 3,5-Disubstituted-7-azaindole Derivatives [2]

-

Step 1: N-Protection and Iodination. 5-bromo-7-azaindole is first protected at the N1 position, typically with a benzenesulfonyl group. Subsequently, the C3 position is iodinated using N-iodosuccinimide (NIS).

-

Step 2: First Suzuki-Miyaura Cross-Coupling. The 3-iodo-5-bromo-7-azaindole derivative undergoes a regioselective Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid at the C3 position.

-

Step 3: Second Suzuki-Miyaura Cross-Coupling. A second Suzuki-Miyaura coupling is performed at the C5 position with a different arylboronic acid to introduce the second substituent.

-

Step 4: Deprotection. The protecting group on the nitrogen atom is removed under basic conditions to yield the final 3,5-disubstituted-7-azaindole derivative.

Biological Activity and Quantitative Data

Compounds containing the 5-bromo-7-azaindole scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro biological activity of representative compounds.

| Compound | Target(s) | IC50 (µM) | Cell Line(s) | Reference |

| 5-Bromo-7-azaindolin-2-one Derivatives | ||||

| 23p | Antitumor | 2.357 - 3.012 | HepG2, A549, Skov-3 | [3] |

| 7-Azaindole Derivatives | ||||

| 7b | ALK | 0.090 - 0.141 | - | [4] |

| 7m | ALK | - | - | [5] |

| 7n | ALK | - | - | [5] |

| GSK1070916 | Aurora B/C | Aurora B: 0.00038, Aurora C: 0.0015 | A549 | [6] |

| c-Met Inhibitors | ||||

| 35 | c-Met | - | A549, HepG2, MCF-7 | [7] |

| 39 | c-Met | - | A549, HepG2, MCF-7 | [7] |

| 43 | c-Met | 0.016 | A549, HepG2, MCF-7 | [7] |

| JAK Inhibitors | ||||

| Decernotinib (VX-509) | JAK3 | - | - | [8] |

Signaling Pathways and Mechanism of Action

5-Bromo-7-azaindole-containing compounds often exert their biological effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways targeted are the MAPK/ERK and PI3K/AKT/mTOR pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and uncontrolled cell growth. Vemurafenib, a clinically approved drug for melanoma, contains a 7-azaindole core and functions as a potent and selective inhibitor of the BRAF V600E mutant.

References

- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

5-Bromo-7-Azaindole: A Privileged Scaffold for Fragment-Based Drug Discovery in Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low molecular weight ligands that can be elaborated into potent and selective drug candidates. Within the vast chemical space explored in FBDD, certain molecular frameworks, known as "privileged scaffolds," have demonstrated a remarkable propensity for binding to multiple biological targets. The 7-azaindole (B17877) core is a prominent example of such a scaffold, particularly in the realm of kinase inhibition. Its unique structural and electronic properties allow it to mimic the purine (B94841) core of ATP, forming key hydrogen bonding interactions within the hinge region of the kinase active site.[1][2] The introduction of a bromine atom at the 5-position of the 7-azaindole scaffold yields 5-Bromo-7-azaindole, a versatile building block that has proven instrumental in the development of numerous kinase inhibitors.[3][4] The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, facilitating the exploration of chemical space and the optimization of fragment hits into lead compounds.[4] This technical guide provides a comprehensive overview of the applications of 5-Bromo-7-azaindole in FBDD, with a focus on its utility in targeting key signaling pathways implicated in cancer and inflammatory diseases.

The Role of 5-Bromo-7-Azaindole in Targeting Kinase Signaling Pathways

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a multitude of kinases, playing crucial roles in cellular signaling cascades that are often dysregulated in disease.[5][6] Two of the most notable pathways targeted by 7-azaindole-based inhibitors are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Ras-Raf-MEK-ERK pathway.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[7][8][9] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. The core of this pathway involves a three-tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn activates p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, leading to a cellular response.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13] Mutations in this pathway, particularly in Ras and B-Raf, are common drivers of cancer. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which subsequently phosphorylate and activate MEK1/2. MEK1/2, in turn, phosphorylates and activates ERK1/2, the final kinases in the cascade, which then translocate to the nucleus to regulate gene expression. The B-Raf inhibitor Vemurafenib, which contains a 7-azaindole core, is a prime example of a clinically successful drug targeting this pathway.[14]

Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process begins with the screening of a library of low molecular weight fragments to identify binders to the target protein. These initial "hits" typically exhibit weak affinity but serve as starting points for chemical elaboration. Through a structure-guided process, these fragments are optimized by growing, linking, or merging them to improve their potency and selectivity, ultimately leading to a drug candidate.

Data Presentation: Biological Activity of 7-Azaindole Derivatives

The following tables summarize the in vitro activity of various 7-azaindole derivatives against key kinases. This data highlights the potential of this scaffold in generating potent inhibitors.

Table 1: Anti-proliferative Activity of 7-Azaindole Derivatives against A549 Human Lung Cancer Cells.

| Compound | IC50 (µg/mL) |

| 4a | 6.23 |

| 4h | 8.52 |

| 5d | 7.33 |

| 5j | 4.56 |

| XMD8-92 (Control) | 5.36 |

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against BRAF V600E and CSF1R.[12]

| Compound | Target Kinase | IC50 (nM) |

| Vemurafenib (7c) | BRAF V600E | 31 |

| PLX4720 (7b) | BRAF V600E | 13 |

| Pexidartinib (4e) | CSF1R | 13 |

| PLX647 (4c) | CSF1R | 28 |

Table 3: Inhibitory Activity of a 7-Azaindole Derivative against p38 MAP Kinase.[7]

| Compound | Target Kinase | IC50 (nM) |

| 120 | p38 MAP Kinase | 60 |

Table 4: Thermodynamic Parameters for Substrate Binding to p38 MAPK (Representative Data).

| p38 Isoform | Substrate | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) |

| α | MK2 | 122.0 ± 9.4 | 0.51 ± 0.03 |

| β | MK2 | 86.2 ± 18.4 | 0.39 ± 0.06 |

| α | ATF2 | -51.1 ± 10.7 | 0.25 x 10⁻³ ± 0.03 |

| β | ATF2 | -16.5 ± 1.1 | 0.11 ± 0.004 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of FBDD principles. The following sections provide generalized protocols for the synthesis of 5-Bromo-7-azaindole and for key biophysical screening techniques.

Synthesis of 5-Bromo-7-azaindole

A common synthetic route to 5-Bromo-7-azaindole starts from 2-amino-3-methyl-5-bromopyridine.

Step 1: Oxidation

-

In a suitable reaction vessel, dissolve 2-amino-3-methyl-5-bromopyridine in concentrated sulfuric acid under cooling in an ice-water bath, maintaining the temperature below 5°C.

-

Slowly add a pre-cooled solution of Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Carefully pour the reaction mixture into a mixture of ice and water.

-

Adjust the pH to alkaline using a suitable base (e.g., sodium hydroxide) to precipitate the product, 2-nitro-3-methyl-5-bromopyridine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Condensation and Cyclization

-

The resulting 2-nitro-3-methyl-5-bromopyridine is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a suitable amine (e.g., pyrrolidine) to form an enamine intermediate.

-

This intermediate undergoes reductive cyclization, often using a catalyst such as Raney nickel with hydrazine (B178648) hydrate, to yield the final product, 5-Bromo-7-azaindole.

-

The crude product can be purified by crystallization or column chromatography.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions.[9] It is widely used for primary screening of fragment libraries.

1. Sensor Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-